![molecular formula C19H18F2N2O5 B2629602 N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-difluorobenzamide CAS No. 954630-22-9](/img/structure/B2629602.png)
N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-difluorobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves reactions of 3,4-dimethoxyphenylethylamine (homoveratrylamine) and N-substituted α-amino acids . A general method for synthesizing amides involves equimolar amounts of homoveratrylamine and N-benzoylamino acids dissolved in methanol to complete salt formation. The resulting salt is then heated at 175–178°C on a glycerin bath for 2–4 hours .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a Log Kow (KOWWIN v1.67 estimate) of 2.50, a boiling point of 475.79°C (Adapted Stein & Brown method), and a melting point of 201.29°C (Mean or Weighted MP) .Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
Compounds with structural elements similar to the queried chemical have been synthesized and evaluated for their antimicrobial and anti-proliferative activities . For instance, derivatives of 1,3,4-oxadiazole N-Mannich bases, including those with dimethoxyphenyl components, displayed significant inhibitory activity against pathogenic bacteria and yeast-like fungi. Furthermore, some of these compounds showed potent anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines, suggesting their potential as cancer therapeutics (Al-Wahaibi et al., 2021).
Anti-Alzheimer's Agents
Another research avenue explored the synthesis and evaluation of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives for anti-Alzheimer's activity. These studies were inspired by the structure of donepezil, a major drug for Alzheimer's disease management. By modifying the spacer linkage and integrating dimethoxyphenyl functionalities, some synthesized compounds exhibited excellent anti-Alzheimer's profiles, highlighting the importance of these structural elements in drug design for neurodegenerative diseases (Gupta et al., 2020).
VEGFR-2 Inhibitors for Anticancer Activity
The design and synthesis of novel sulfonamide derivatives carrying the biologically active 3,4-dimethoxyphenyl moiety have been undertaken to develop potent inhibitors of vascular endothelial growth factor receptor (VEGFR)-2, a key target in cancer therapy. Some of these derivatives showed promising in vitro anticancer activity against several cancer cell lines and were more active as VEGFR-2 inhibitors than the reference drug, dasatinib. This research underscores the potential of such compounds in the development of new anticancer agents (Ghorab et al., 2016).
Cardiovascular Properties
The cardiovascular effects of related compounds have also been investigated. For example, DQ-2511, a compound with structural similarities, was studied for its cardiovascular activities in dogs and rats, demonstrating its potential for further development as an anti-ulcer drug with cardiovascular benefits (Hirohashi et al., 1993).
Safety And Hazards
properties
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O5/c1-26-16-6-4-12(8-17(16)27-2)23-10-13(28-19(23)25)9-22-18(24)11-3-5-14(20)15(21)7-11/h3-8,13H,9-10H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZMANIXTYATSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC(=C(C=C3)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-difluorobenzamide |
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